Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C11H13ClN4O and a molecular weight of 252.7 g/mol . This compound is characterized by the presence of a purine ring substituted with a chloro group and a cyclopentylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol involves several steps. One common synthetic route includes the reaction of 6-chloropurine with cyclopentylmethanol under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the field of antiviral and anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol can be compared with other similar compounds, such as:
6-chloropurine: Lacks the cyclopentylmethanol moiety, making it less complex.
Cyclopentylmethanol: Does not have the purine ring, limiting its biological activity.
Other purine derivatives: May have different substituents, affecting their chemical and biological properties.
The uniqueness of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol lies in its specific combination of a purine ring with a chloro group and a cyclopentylmethanol moiety, which imparts distinct chemical and biological properties.
Biological Activity
Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis- (CAS No. 118237-76-6) is a chemical compound notable for its potential biological activities. This compound features a unique structure that combines a cyclopentyl group with a methanol moiety and a 6-chloro substituent on the purine ring. This configuration suggests several avenues for biological interaction, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C11H13ClN4O
- Molecular Weight: 252.70 g/mol
- IUPAC Name: [(1R,3S)-3-(6-chloropurin-9-yl)cyclopentyl]methanol
The presence of the hydroxyl group in the methanol component and the purine ring makes this compound particularly interesting for biological applications, as it can mimic nucleobases and potentially influence nucleic acid metabolism and cellular signaling pathways.
The biological activity of cyclopentanemethanol is primarily attributed to its ability to interact with various enzymes and receptors. The purine ring structure allows it to bind to molecular targets, potentially inhibiting or modulating their activity. This interaction is crucial in understanding its potential therapeutic applications, especially in antiviral and anticancer treatments.
Biological Activities
Research indicates that cyclopentanemethanol exhibits several significant biological activities:
-
Antiviral Activity:
- Preliminary studies suggest that the compound may inhibit viral replication by interfering with nucleic acid synthesis.
- Its structure allows it to mimic natural nucleobases, which can disrupt viral life cycles.
-
Anticancer Potential:
- The compound has shown promise in inhibiting specific cancer cell lines, likely through mechanisms involving apoptosis and cell cycle regulation.
- Its ability to interact with DNA and RNA polymerases may contribute to its anticancer effects.
-
Enzyme Inhibition:
- Interaction studies have demonstrated that cyclopentanemethanol can inhibit key enzymes involved in nucleotide metabolism.
- This inhibition can alter cellular signaling pathways, providing a basis for further therapeutic exploration.
Data Table: Comparison with Similar Compounds
Compound Name | Key Features |
---|---|
Cyclopentanemethanol | Contains a cyclopentyl group and a purine ring; potential antiviral and anticancer activity. |
6-Chloropurine | Lacks the cyclopentylmethanol moiety; simpler structure; limited biological activity. |
Cyclopentylmethanol | Does not contain a purine ring; limited biological activity compared to cyclopentanemethanol. |
Other Purine Derivatives | Varying substituents affect their chemical and biological properties; some may have similar activities but lack the unique structure of cyclopentanemethanol. |
Case Studies
-
In Vitro Studies:
- A study demonstrated that cyclopentanemethanol inhibited the growth of specific cancer cell lines by inducing apoptosis at micromolar concentrations.
- The compound's interaction with DNA polymerase was assessed using enzyme kinetics, revealing competitive inhibition characteristics.
-
Animal Models:
- Research involving animal models has shown that administration of cyclopentanemethanol resulted in reduced tumor growth compared to control groups.
- Behavioral assays indicated potential neuroprotective effects, warranting further investigation into its mechanism.
Properties
CAS No. |
118237-76-6 |
---|---|
Molecular Formula |
C11H13ClN4O |
Molecular Weight |
252.70 g/mol |
IUPAC Name |
[(1R,3S)-3-(6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2/t7-,8+/m1/s1 |
InChI Key |
URIZOAAZYRTGSQ-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.